molecular formula C20H20F3N5O B2781629 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide CAS No. 1775332-53-0

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide

Cat. No. B2781629
M. Wt: 403.409
InChI Key: HTWIYPISJRHLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C20H20F3N5O and its molecular weight is 403.409. The purity is usually 95%.
BenchChem offers high-quality N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

A study by Vinaya et al. (2017) synthesized novel derivatives related to the compound and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. Their DNA cleavage abilities were also assessed, indicating that certain analogues could effectively block blood vessel formation and exhibited significant DNA cleavage activities. This suggests potential applications in cancer therapy by targeting angiogenesis and directly interacting with DNA (Vinaya Kambappa et al., 2017).

Antineoplastic Activity

Gong et al. (2010) explored the metabolism of Flumatinib, a compound structurally similar to the one , highlighting its antineoplastic properties against chronic myelogenous leukemia (CML). This research implies that derivatives of "N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide" might also possess antineoplastic capabilities, potentially offering new avenues for cancer treatment (Aishen Gong et al., 2010).

Antimicrobial Activity

Abdel-rahman et al. (2002) synthesized new Pyridothienopyrimidines and Pyridothienotriazines demonstrating antimicrobial activities. Given the structural similarities, "N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide" could potentially exhibit antimicrobial effects, suggesting its use in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).

Potential as Antidepressant and Nootropic Agents

Thomas et al. (2016) investigated the synthesis and pharmacological activity of compounds with potential antidepressant and nootropic effects. Although the study does not directly involve "N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide," the methodologies and target biological activities suggest that derivatives could be explored for CNS applications, including as antidepressants and cognitive enhancers (Asha B. Thomas et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, indicating the compound's potential in modulating inflammatory responses and possibly treating inflammatory diseases. This highlights another possible application area for "N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide" derivatives in the domain of inflammation and related disorders (R. K. Thalji et al., 2013).

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c1-12-25-17(20(21,22)23)11-18(26-12)28-9-6-13(7-10-28)27-19(29)15-3-2-4-16-14(15)5-8-24-16/h2-5,8,11,13,24H,6-7,9-10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWIYPISJRHLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C4C=CNC4=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide

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